molecular formula C23H19NO5 B104358 (+/-)-6-Acetonyldihydrosanguinarine CAS No. 37687-34-6

(+/-)-6-Acetonyldihydrosanguinarine

Cat. No. B104358
CAS RN: 37687-34-6
M. Wt: 389.4 g/mol
InChI Key: ONEHMWWDDDSJBB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include data on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

  • Isolation and Identification : “(+/-)-6-Acetonyldihydrosanguinarine” has been isolated from various plant species like Papaver somniferum (opium poppy) and Hylomecon species. Its identification and characterization are crucial for understanding its chemical properties and potential applications (Furuya, Ikuta, & Syōno, 1972).

  • Analytical Method Development : Methods using high-performance liquid chromatography (HPLC) have been developed for the qualitative and quantitative determination of “(+/-)-6-Acetonyldihydrosanguinarine” in different plant extracts. Such methods are essential for analytical and preparative purposes in biochemical research (Kang Jong Seong et al., 2003).

  • Cytotoxicity and Apoptotic Effects : Various studies have demonstrated the cytotoxic effects of “(+/-)-6-Acetonyldihydrosanguinarine” and related compounds on different cancer cell lines, indicating its potential as a chemotherapeutic agent. These effects include apoptosis induction and the activation of specific cellular pathways in colon carcinoma and breast cancer cells (Yong-Jin Lee et al., 2004); (Lei Zhang et al., 2022).

  • Antibacterial Activity : The compound has shown antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting its potential use in developing new antibacterial agents (Jang-Gi Choi et al., 2010).

  • Role in Plant Biochemistry : “(+/-)-6-Acetonyldihydrosanguinarine” has been identified in various plant species, indicating its role in plant biochemistry and potentially as a natural product with various biological activities (Wen-Juan Zhang et al., 2014).

Safety And Hazards

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Future Directions

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For a specific compound like “(+/-)-6-Acetonyldihydrosanguinarine”, you would need to look up this information in chemical databases, scientific literature, safety data sheets, and other reliable sources. Please consult with a chemistry professional for accurate information.


properties

IUPAC Name

1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEHMWWDDDSJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307625
Record name 6-Acetonyldihydrosanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name xi-8-Acetonyldihydrosanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(+/-)-6-Acetonyldihydrosanguinarine

CAS RN

37687-34-6
Record name 6-Acetonyldihydrosanguinarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37687-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetonyldihydrosanguinarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37687-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acetonyldihydrosanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

194 - 195.5 °C
Record name xi-8-Acetonyldihydrosanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
E Sánchez-Arreola, LR Hernández-Molina… - Pharmaceutical …, 2006 - Taylor & Francis
… Fractions eluted with hexane-EtOAc (19:1) contained (±)-6-acetonyldihydrosanguinarine (1), which was purified by other column chromatography. Fractions eluted with hexane-EtOAc (9…
Number of citations: 16 www.tandfonline.com
F Feng, YE Feng-Zhi, LI Cai-Lian, LIU Wen-Yuan… - Chinese Journal of …, 2012 - Elsevier
… Furthermore, the 1H and 13C NMR data of compound 1 was similar with that of 6-acetonyldihydrosanguinarine (3) [8]. The differences in their 13C NMR signals were that signals of -…
Number of citations: 19 www.sciencedirect.com
M Lu, K Li, H He, Y Cheng… - Rapid Communications in …, 2020 - Wiley Online Library
… By comparison with reference compounds, compounds 76 and 78 were identified as dihydrosanguinarine and 6-acetonyldihydrosanguinarine. Taking compounds 49 and 53 as …
WJ Zhang, CX You, CF Wang, L Fan… - Natural Product …, 2014 - Taylor & Francis
One new alkaloid, together with 10 known compounds were isolated from the aerial parts of Chelidonium majus L. by repeated silica gel column chromatography. Their chemical …
Number of citations: 8 www.tandfonline.com
A Julián, G Delgado - Revista de la Sociedad Química de México, 2001 - scielo.org.mx
… Now we report the isolation and identification of (±)-6-acetonyldihydrosanguinarine (1), (±)-6-acetonyldihydrochelerythrine (2), (±)-6-methoxydihydrochelerythrine (3), (±)-…
Number of citations: 16 www.scielo.org.mx
YC Chang, PW Hsieh, FR Chang, RR Wu… - Planta …, 2003 - thieme-connect.com
Two new protopine-type alkaloids, argemexicaine A (1) and argemexicaine B (2), along with thirteen known alkaloids, were isolated from MeOH extracts of Formosan Argemone …
Number of citations: 124 www.thieme-connect.com
T Furuya, A Ikuta, K Syōno - Phytochemistry, 1972 - Elsevier
… From spectral data, structure II was shown to be 6-acetonyldihydrosanguinarine. II was confirmed by direct spectral and mp comparison with the synthetic compound, obtained by …
Number of citations: 145 www.sciencedirect.com
G Delgado - 2001 - rdu.iquimica.unam.mx
… Now we report the isolation and identification of (±)-6-acetonyldihydrosanguinarine (1), (±)-6… to those observed for (±)-6-acetonyldihydrosanguinarine (1); the only difference was the …
Number of citations: 0 rdu.iquimica.unam.mx
K Jong Seong, L Pham Hoai, L Hwan Mi… - Archives of pharmacal …, 2003 - Springer
… Achiral and chiral methods were adapted for the separation of 6-methoxydihydrosanguinarine (1), 6-acetonyldihydrosanguinarine (2) and dihydrosanguinarine (3). The achiral reversed …
Number of citations: 20 link.springer.com
ZX Qing, YQ Xu, P Yang, K Yu, Y Peng… - Zhong yao cai …, 2016 - europepmc.org
Methods The alkaloids were isolated and purified by silica gel column chromatography and preparative high performance liquid chromatography, and the structures were elucidated …
Number of citations: 2 europepmc.org

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